

13C NMR Characterization of 2-(Tributylstannyl)pyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Tributylstannyl)pyridine

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For researchers, scientists, and drug development professionals, precise analytical characterization of organometallic reagents is paramount. This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-(tributylstannyl)pyridine**, a versatile building block in organic synthesis. By presenting its spectral features alongside those of relevant alternatives, this document aims to facilitate its unambiguous identification and differentiation from related organotin compounds and pyridine derivatives.

Comparative ^{13}C NMR Data Analysis

The ^{13}C NMR spectrum of **2-(tributylstannyl)pyridine** exhibits characteristic signals for both the tributyltin moiety and the pyridine ring. A comparison with the spectra of tributyl(phenyl)tin and 2-bromopyridine highlights the influence of the tin substituent and the pyridine nitrogen on the chemical shifts of the aromatic carbons. The electron-donating nature of the tributylstannyl group generally leads to an upfield shift (lower ppm) of the attached aromatic carbon compared to a more electronegative substituent like bromine.

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Sn-C α (ppm)	Sn-C β (ppm)	Sn-C γ (ppm)	Sn-C δ (ppm)
2-(Tributylstannyl)pyridine	-	136.61	127.23	125.11	150.90	10.28	29.14	27.41	13.66
Tributyl(phenyl)tin	137.5								

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